1-ethyl-2-piperazinone hydrochloride
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Overview
Description
1-Ethyl-2-piperazinone hydrochloride is a chemical compound with the molecular formula C6H12N2O.ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of 1-ethyl-2-piperazinone hydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis for large-scale production .
Chemical Reactions Analysis
1-Ethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for deprotection, and the use of solvents like acetonitrile and ethanol . Major products formed from these reactions include various substituted piperazines and piperazinones .
Scientific Research Applications
1-Ethyl-2-piperazinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-piperazinone hydrochloride involves its interaction with molecular targets such as GABA receptors. Piperazine derivatives, including this compound, act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
1-Ethyl-2-piperazinone hydrochloride can be compared with other similar compounds such as:
3-Ethyl-1-methyl-2-piperazinone hydrochloride: Similar in structure but with different substituents, leading to variations in biological activity.
1-Methyl-4-(1-pyrrolidinylcarbonyl)piperazine hydrochloride: Another piperazine derivative with distinct pharmacological properties.
Ethyl 3-methyl-1-(1-piperidinyl)cyclohexanecarboxylate hydrochloride: A related compound with a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-ethylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKRNZXOFPIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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